7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)heptanoic acid
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Overview
Description
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)heptanoic acid: is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a heptanoic acid chain. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)heptanoic acid typically involves the borylation of appropriate precursors. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts. For instance, the use of palladium catalysts can facilitate the borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
Industrial Production Methods: Industrial production of this compound may involve multi-step reactions, starting from readily available raw materials
Chemical Reactions Analysis
Types of Reactions: 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry: In chemistry, 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)heptanoic acid is used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.
Biology: The compound is utilized in the development of fluorescent dyes and probes for biological imaging. Its stability and reactivity make it suitable for labeling biomolecules.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Industrially, the compound is employed in the production of advanced materials, such as organic electronic devices and solar cells .
Mechanism of Action
The mechanism by which 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)heptanoic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of stable complexes. These interactions are crucial in the compound’s role as a reagent in organic synthesis and its applications in biological systems.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- 3,7-双 (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)二苯并 [B,D]噻吩
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
Uniqueness: 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)heptanoic acid stands out due to its specific structural features, such as the heptanoic acid chain and the dioxaborolane ring. These features confer unique reactivity and stability, making it a versatile reagent in various applications .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9-11(15)16/h5-10H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOHTQMEKDKLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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